molecular formula C10H4Cl2F3NO B6331847 2-(3,4-Dichlorophenyl)-2-(trifluoroacetyl)acetonitrile CAS No. 1357625-92-3

2-(3,4-Dichlorophenyl)-2-(trifluoroacetyl)acetonitrile

Cat. No. B6331847
M. Wt: 282.04 g/mol
InChI Key: RIMJESJUOGWSLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dichlorophenyl)-2-(trifluoroacetyl)acetonitrile, also known as DTAF, is a powerful reagent used in organic synthesis and in the laboratory. It is a colorless and volatile liquid with a boiling point of 109°C and a melting point of -20°C. It is a useful reagent for the synthesis of a variety of organic compounds and has been used in a variety of scientific research applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-(3,4-Dichlorophenyl)-2-(trifluoroacetyl)acetonitrile involves the reaction of 3,4-dichlorobenzaldehyde with trifluoroacetic anhydride followed by the addition of acetonitrile.

Starting Materials
3,4-dichlorobenzaldehyde, trifluoroacetic anhydride, acetonitrile

Reaction
Step 1: 3,4-dichlorobenzaldehyde is reacted with trifluoroacetic anhydride in the presence of a catalyst such as pyridine to form 2-(3,4-dichlorophenyl)-2-(trifluoroacetyl)benzaldehyde., Step 2: The resulting product from step 1 is then reacted with acetonitrile in the presence of a base such as sodium hydride to form the final product, 2-(3,4-Dichlorophenyl)-2-(trifluoroacetyl)acetonitrile.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-2-(trifluoroacetyl)acetonitrile has been used in a variety of scientific research applications, such as the synthesis of organic compounds, the preparation of compounds for spectroscopic analysis, and the synthesis of pharmaceuticals. It has also been used in the synthesis of polymers, catalysts, and other materials. Additionally, it has been used as a catalyst in the synthesis of organic compounds, and as a reagent in the production of polymers.

Mechanism Of Action

2-(3,4-Dichlorophenyl)-2-(trifluoroacetyl)acetonitrile is a powerful reagent used in organic synthesis and in the laboratory. It acts as a nucleophile, attacking electron-deficient species such as carbonyl compounds, and can be used to form a variety of organic compounds. Additionally, it can be used to form carbon-carbon bonds and to catalyze the formation of polymers.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(3,4-Dichlorophenyl)-2-(trifluoroacetyl)acetonitrile are not well understood. In laboratory studies, it has been shown to be non-toxic and non-irritating to the skin. However, it is important to note that its effects on the body and its potential toxicity are not yet fully understood.

Advantages And Limitations For Lab Experiments

The main advantage of using 2-(3,4-Dichlorophenyl)-2-(trifluoroacetyl)acetonitrile in laboratory experiments is its high reactivity and its ability to form a variety of organic compounds. Additionally, it is volatile and can be easily removed from reaction mixtures, making it a useful reagent for the synthesis of compounds for spectroscopic analysis. However, it is important to note that 2-(3,4-Dichlorophenyl)-2-(trifluoroacetyl)acetonitrile is a powerful reagent and should be handled with caution.

Future Directions

In the future, further research should be conducted to better understand the biochemical and physiological effects of 2-(3,4-Dichlorophenyl)-2-(trifluoroacetyl)acetonitrile. Additionally, further research should be conducted to explore the potential applications of 2-(3,4-Dichlorophenyl)-2-(trifluoroacetyl)acetonitrile in the synthesis of pharmaceuticals and other materials. Additionally, further research should be conducted to explore the potential of 2-(3,4-Dichlorophenyl)-2-(trifluoroacetyl)acetonitrile as a catalyst in the synthesis of organic compounds and as a reagent in the production of polymers. Finally, further research should be conducted to explore the potential of 2-(3,4-Dichlorophenyl)-2-(trifluoroacetyl)acetonitrile as a reagent in the synthesis of compounds for spectroscopic analysis.

properties

IUPAC Name

2-(3,4-dichlorophenyl)-4,4,4-trifluoro-3-oxobutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3NO/c11-7-2-1-5(3-8(7)12)6(4-16)9(17)10(13,14)15/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMJESJUOGWSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C#N)C(=O)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)-2-(trifluoroacetyl)acetonitrile

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